REACTION_CXSMILES
|
[NH2:1][CH:2]([CH2:8][C:9]1[CH:14]=[C:13]([F:15])[C:12]([F:16])=[CH:11][C:10]=1[F:17])[CH2:3][C:4]([O:6]C)=[O:5].O=C(CC1C=C(F)C(F)=CC=1F)CC(OC)=O.[OH-].[Na+]>CO.O>[NH2:1][CH:2]([CH2:8][C:9]1[CH:14]=[C:13]([F:15])[C:12]([F:16])=[CH:11][C:10]=1[F:17])[CH2:3][C:4]([OH:6])=[O:5] |f:2.3|
|
Name
|
|
Quantity
|
5.8 g
|
Type
|
reactant
|
Smiles
|
NC(CC(=O)OC)CC1=C(C=C(C(=C1)F)F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C(CC(=O)OC)CC1=C(C=C(C(=C1)F)F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the completion of the reaction
|
Type
|
CUSTOM
|
Details
|
the MeOH was evaporated
|
Type
|
ADDITION
|
Details
|
80 mL of water was added
|
Type
|
ADDITION
|
Details
|
The pH of the solution was adjusted to 8 by addition of 6M HCl
|
Type
|
FILTRATION
|
Details
|
the resulting white precipitate was filtered off
|
Type
|
CUSTOM
|
Details
|
dried overnight in an oven at 100° C.
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
to afford 3.5 g of (±)-Ia
|
Name
|
|
Type
|
|
Smiles
|
NC(CC(=O)O)CC1=C(C=C(C(=C1)F)F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][CH:2]([CH2:8][C:9]1[CH:14]=[C:13]([F:15])[C:12]([F:16])=[CH:11][C:10]=1[F:17])[CH2:3][C:4]([O:6]C)=[O:5].O=C(CC1C=C(F)C(F)=CC=1F)CC(OC)=O.[OH-].[Na+]>CO.O>[NH2:1][CH:2]([CH2:8][C:9]1[CH:14]=[C:13]([F:15])[C:12]([F:16])=[CH:11][C:10]=1[F:17])[CH2:3][C:4]([OH:6])=[O:5] |f:2.3|
|
Name
|
|
Quantity
|
5.8 g
|
Type
|
reactant
|
Smiles
|
NC(CC(=O)OC)CC1=C(C=C(C(=C1)F)F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C(CC(=O)OC)CC1=C(C=C(C(=C1)F)F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the completion of the reaction
|
Type
|
CUSTOM
|
Details
|
the MeOH was evaporated
|
Type
|
ADDITION
|
Details
|
80 mL of water was added
|
Type
|
ADDITION
|
Details
|
The pH of the solution was adjusted to 8 by addition of 6M HCl
|
Type
|
FILTRATION
|
Details
|
the resulting white precipitate was filtered off
|
Type
|
CUSTOM
|
Details
|
dried overnight in an oven at 100° C.
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
to afford 3.5 g of (±)-Ia
|
Name
|
|
Type
|
|
Smiles
|
NC(CC(=O)O)CC1=C(C=C(C(=C1)F)F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |